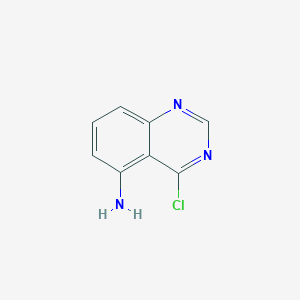

4-Chloroquinazolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinazolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTIITQSDAGBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CN=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Pathways of 4 Chloroquinazolin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for the modification of the quinazoline (B50416) core, particularly at the C4 position. The presence of the chlorine atom at this position makes it susceptible to displacement by various nucleophiles.

Mechanism and Selectivity in SNAr of 4-Chloroquinazolines

The generally accepted mechanism for SNAr reactions on 4-chloroquinazolines is a two-step addition-elimination process. researchgate.net In the first step, the nucleophile attacks the electrophilic C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the electron-withdrawing nature of the quinazoline ring system. researchgate.net The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product. researchgate.net

Kinetic studies on the reaction of 4-chloroquinazoline (B184009) with amines have suggested that the mechanism can sometimes be borderline between a concerted and a stepwise pathway. researchgate.netfrontiersin.org The rate-determining step can be the initial nucleophilic attack. frontiersin.org The reactivity of the C4 position is enhanced due to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect), making it more electrophilic than other positions on the quinazoline scaffold. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have provided further insights into the regioselectivity of SNAr reactions. These studies indicate that the carbon atom at the 4-position of the quinazoline ring possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to the C2 position. mdpi.com This theoretical finding aligns with experimental observations where substitution preferentially occurs at C4. mdpi.com

Amination Reactions with Nitrogen-Containing Nucleophiles

The reaction of 4-chloroquinazolin-5-amine with a variety of nitrogen-containing nucleophiles is a widely employed strategy for the synthesis of diverse 4-aminoquinazoline derivatives.

Both primary and secondary aliphatic amines readily participate in SNAr reactions with 4-chloroquinazolines. beilstein-journals.orgbeilstein-journals.org These reactions often proceed under mild conditions to afford the corresponding 4-aminoquinazolines in good to moderate yields. beilstein-journals.orgnih.gov The higher nucleophilicity of aliphatic amines compared to aromatic amines facilitates these transformations. beilstein-journals.org However, the reaction of amines with alkyl halides can sometimes lead to multiple alkylations, a factor to consider in synthesis design. pressbooks.pub Secondary amines are generally more reactive than tertiary amines due to less steric hindrance and the presence of a hydrogen atom that can participate in hydrogen bonding. quora.com

Table 1: Reactivity of 4-Chloroquinazolines with Primary and Secondary Amines

| Nucleophile Type | General Reactivity | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Primary Aliphatic Amines | High | Mild conditions, often at room temperature or with gentle heating | beilstein-journals.org |

| Secondary Aliphatic Amines | High | Mild conditions, often at room temperature or with gentle heating | beilstein-journals.orgbeilstein-journals.org |

Anilines and heterocyclic amines are also common nucleophiles in the SNAr of 4-chloroquinazolines, leading to the formation of medicinally relevant 4-anilinoquinazolines and related structures. beilstein-journals.orgnih.gov The reaction with anilines can be influenced by the electronic properties of substituents on the aniline (B41778) ring. Electron-rich anilines, such as those with hydroxy or methoxy (B1213986) groups, react more readily. beilstein-journals.orgnih.gov Conversely, electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve good yields. nih.gov

Studies have shown that the amination of 4-chloroquinazolines with various anilines and heterocyclic amines can be successfully carried out in aqueous media, sometimes promoted by acid. acs.orgnih.gov For instance, the reaction of 4-chloroquinazoline with aniline has been demonstrated in water, showcasing a greener approach to these transformations. nih.gov In some cases, chemoselectivity can be controlled. For example, the reaction of 4-chloroquinazolines with 3-amino-1H-pyrazoles can be directed to occur at either the primary amino group via SNAr under acidic conditions (HCl) or at the cyclic secondary amino group using palladium catalysis. acs.org

Table 2: Reactivity of 4-Chloroquinazolines with Anilines and Heterocyclic Amines

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Aniline | Reflux in n-butanol | 4-Anilinoquinazoline (B1210976) | frontiersin.orgnih.gov |

| Substituted Anilines | Microwave irradiation in THF/H₂O | Substituted 4-anilinoquinazolines | nih.gov |

| 3-Amino-1H-pyrazoles | HCl | N-(Quinazolin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine | acs.org |

Primary and Secondary Amine Reactivity

Influence of Substituents and Reaction Conditions on SNAr Efficiency

The efficiency of SNAr reactions on the 4-chloroquinazoline core is significantly impacted by both the substituents on the reacting molecules and the chosen reaction conditions.

Substituents on the aniline nucleophile play a crucial role. Electron-donating groups on the aniline ring generally increase its nucleophilicity and facilitate the reaction. beilstein-journals.orgnih.gov In contrast, electron-withdrawing groups decrease nucleophilicity, often necessitating harsher reaction conditions like higher temperatures or longer reaction times. nih.gov Steric hindrance from substituents at the ortho-position of the aniline can also slow down the reaction rate. beilstein-journals.orgnih.gov

Reaction conditions are a key determinant of SNAr efficiency. The use of microwave irradiation has been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes and improving yields, especially for less reactive nucleophiles. nih.govchim.it The choice of solvent is also critical. While traditional organic solvents are commonly used, the development of protocols using greener solvents like water is an important advancement. nih.govnih.govd-nb.info Acid catalysis can promote the reaction by protonating the quinazoline ring, thereby increasing its electrophilicity. acs.orgnih.govpreprints.org However, excessive acid can protonate the amine nucleophile, rendering it non-nucleophilic and potentially leading to competing solvolysis reactions. acs.orgpreprints.org

C-H Functionalization of Quinazoline Systems

While SNAr reactions at the C4 position are well-established, direct C-H functionalization of the quinazoline ring represents a more atom-economical approach to creating molecular diversity. This strategy avoids the pre-functionalization step of introducing a leaving group.

Recent advances have demonstrated the feasibility of C-H functionalization on quinazoline derivatives. For instance, after forming a 4-anilinoquinazoline, the quinazoline core can undergo further C-H activation. chim.it Rhodium-catalyzed C-H bond activation has been used to create fused 4-anilinoquinazoline structures. chim.it These reactions often involve the coordination of the metal catalyst to a directing group, such as the nitrogen of the aniline substituent, which then facilitates the activation of a nearby C-H bond on the quinazoline ring. chim.it While specific examples directly on this compound are less common in the provided context, the principles of C-H functionalization on the broader quinazoline system highlight a promising avenue for future synthetic explorations of this compound.

Site-Selective C4 and C3 Functionalization

The functionalization of the quinazoline ring can be selectively directed to different carbon atoms, primarily C4 and C2, due to the influence of the ring nitrogens. The presence of a chlorine atom at C4 makes it a primary site for nucleophilic substitution, while functionalization at C3 typically requires C-H activation strategies.

The C4 position of the quinazoline ring is highly electrophilic, a characteristic enhanced by the adjacent N3 nitrogen atom. This makes the chlorine atom in 4-chloroquinazolines an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. rroij.comresearchgate.net This pathway is a common and efficient method for introducing a wide variety of substituents at this position. The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nature of the nucleophile and the electronic properties of the quinazoline ring. In the case of this compound, the C5-amino group is a powerful electron-donating group, which increases the electron density of the benzene (B151609) portion of the heterocycle. While this would typically deactivate an aromatic ring towards nucleophilic attack, the inherent electrophilicity of C4 ensures that SNAr reactions remain a dominant pathway, allowing for the introduction of amines, alcohols, and other nucleophiles. rroij.comresearchgate.net

Functionalization at the C3 position of a quinazoline is significantly more challenging as it involves the activation of a relatively inert C-H bond. Direct C3 functionalization is rare and typically requires specialized catalytic systems, such as those involving transition metals that can mediate C-H activation. The electronic influence of the C5-amino group would likely direct electrophilic C-H functionalization towards the C6 position (ortho) rather than the C3 position.

Table 1: Representative C4-Functionalization Reactions on the 4-Chloroquinazoline Scaffold (Note: These examples illustrate the general reactivity of the 4-chloroquinazoline core, which is analogous to the expected reactivity of this compound.)

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

| Amination (SNAr) | Various amines | Water, KF | 4-Aminoquinazolines | researchgate.net |

| Buchwald-Hartwig N-Arylation | Aryl/heteroaryl amines | Pd(PPh3)4, Cs2CO3, Xantphos | 4-(Aryl/heteroaryl)aminoquinazolines | rroij.comrroij.com |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Arylquinazolines | rroij.com |

Dehydrogenative Cross-Coupling Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming C-C and C-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. mdpi.com These reactions are typically mediated by a metal catalyst (e.g., palladium, copper, iron) and an oxidant. mdpi.comnih.gov

For this compound, CDC reactions could theoretically enable the functionalization of the C-H bonds on the quinazoline ring, such as at the C2, C6, or C8 positions. The reaction mechanism generally involves the activation of a C-H bond by a catalyst, followed by coupling with a suitable partner. nih.gov For instance, palladium-catalyzed CDC can couple electron-deficient arenes with other aromatic systems. nih.gov Iron-catalyzed CDC reactions are noted for being more cost-effective and environmentally benign. mdpi.com

The primary amino group at the C5 position of the target molecule could itself participate in dehydrogenative coupling. Acceptorless dehydrogenative coupling (ADC) reactions, often catalyzed by chromium or other transition metals, can couple primary amines to form imines or couple them with other partners, releasing H2 as the only byproduct. rsc.org This presents a potential pathway for dimerization or for coupling with other molecules at the C5-amino site.

Table 2: Examples of Dehydrogenative Coupling Reactions Involving N-Heterocycles and Amines

| Reaction Type | Coupling Partners | Catalyst/Oxidant | Bond Formed | Reference |

| C-C Coupling | Propargyl ether & 1,3-dicarbonyl compound | FeCl2 / DDQ | C(sp3)-C(sp3) | mdpi.com |

| C-N Coupling | Secondary Amine & Hydrosilane | Iridium(III) complex | N-Si | nih.gov |

| N=C Formation | Primary Amines | Cr(DAFO)(CO)4 (Acceptorless) | C=N (Secondary Imine) | rsc.org |

Radical Addition Pathways in Quinazoline Reactivity

Radical reactions offer alternative pathways for the functionalization of heterocyclic systems, often with regioselectivity complementary to ionic reactions. Radical addition pathways can be initiated photochemically, thermally, or through the use of radical initiators. nih.gov

In the context of quinazolines, radical species can add to the electron-deficient pyrimidine (B1678525) ring. The C=N double bonds within the quinazoline system can act as radical acceptors. mdpi.com Visible-light photoredox catalysis is a particularly powerful method for generating radical intermediates under mild conditions. beilstein-journals.org For example, an amine radical cation, which can be generated from a tertiary amine, can lead to the formation of a nucleophilic α-amino radical. beilstein-journals.org This radical could then potentially add to the C4 position of the quinazoline ring, displacing the chlorine atom in a homolytic aromatic substitution mechanism.

Furthermore, the C5-amino group of this compound could be directly involved in radical processes. Under oxidative conditions, primary amines can be converted into aminyl radicals. These reactive intermediates can participate in various transformations, including cyclizations and intermolecular additions. The interplay between the chloro and amino substituents would influence the stability and subsequent reaction pathways of any radical intermediates formed on the quinazoline core.

Table 3: Overview of Radical Addition Pathways Relevant to Amine and Heterocycle Functionalization

| Reaction Type | Radical Source | Radical Acceptor | Initiation Method | Product Type | Reference |

| α-Amino Functionalization | Tertiary Aliphatic Amine | Indole | Photoredox Catalysis (Ru(bpy)3Cl2) | α-Indolyl Amine | nih.gov |

| Alkylation of Imines | Trialkylborane | Aldimine/Ketimine | Lewis Acid (BF3·OEt2) | Alkylated Amine | mdpi.com |

| Addition to Hydrazones | Alkyl Halide | Chiral N-Acylhydrazone | Triethylborane | Chiral Hydrazine (B178648) | nih.gov |

Advanced Functionalization Strategies for the Quinazoline Core Via 4 Chloroquinazolin 5 Amine

Strategic Utilization of the Chlorine Atom at Position 4 for Diversification

The carbon atom at position 4 of the quinazoline (B50416) ring is electrophilic, a characteristic that is enhanced by the presence of the adjacent nitrogen atom. rroij.com This makes the chlorine atom attached to C4 a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. chim.itresearchgate.net This inherent reactivity is the cornerstone of its strategic use in diversifying the quinazoline core.

The SNAr mechanism allows for the direct introduction of a wide variety of nucleophiles at this position, enabling the synthesis of large libraries of 4-substituted quinazoline derivatives. beilstein-journals.org Electron-rich amines, such as primary aliphatic amines or anilines with electron-donating groups, readily react with 4-chloroquinazolines, often under mild conditions, to yield 4-aminoquinazolines. beilstein-journals.orgnih.gov The reaction's efficiency makes it a primary method for creating new derivatives. For instance, palladium-catalyzed Buchwald-Hartwig N-arylation has also been employed for C-N bond formation between 4-chloroquinazolines and various amines. rroij.com This strategic displacement of the chlorine atom is a fundamental and widely used approach for creating diverse molecular architectures based on the quinazoline scaffold.

Development of Novel Quinazoline Derivatives through Derivatization of 4-Chloroquinazolin-5-amine

The derivatization of this compound is a fertile ground for the development of novel chemical entities. The labile chlorine atom is the primary site for introducing new functional groups and building complex molecular systems.

A prominent strategy for derivatization involves the substitution of the C4-chlorine with nucleophiles containing heteroatoms like nitrogen and sulfur. This approach directly installs a flexible linker, which can be further modified.

Nitrogen Linkers: The reaction of 4-chloroquinazolines with various nitrogen-based nucleophiles is one of the most common functionalization methods. beilstein-journals.org This includes reactions with primary and secondary amines, anilines, and hydrazine (B178648) hydrate (B1144303). rroij.comnih.gov For example, reacting a 4-chloroquinazoline (B184009) with hydrazine hydrate produces a 4-hydrazinoquinazoline (B1199610) intermediate, which is a key precursor for further synthesis, including the formation of Schiff bases or fused heterocyclic systems. rroij.com The amination can be carried out under various conditions, including microwave irradiation, which can accelerate the reaction and improve yields. beilstein-journals.orgnih.gov

Sulfur Linkers: Analogous to nitrogen nucleophiles, sulfur-containing compounds can be introduced at the C4 position. Reactions with thiols or thiourea (B124793) derivatives lead to the formation of 4-thioquinazolines and related structures. For example, the reaction of a 4-aminoquinazoline derivative with phenyl isothiocyanate yields a corresponding thiourea derivative, demonstrating the introduction of a sulfur-linked moiety. scirp.org

Table 1: Examples of Heteroatom Linker Introduction This table is illustrative of general reactions on the 4-chloroquinazoline core.

| Nucleophile | Resulting Linkage at C4 | Product Class | Reference |

|---|---|---|---|

| Primary/Secondary Amines | C-N | 4-Aminoquinazolines | beilstein-journals.org |

| Hydrazine Hydrate | C-NHNH₂ | 4-Hydrazinoquinazolines | rroij.com |

| Anilines | C-N(Aryl) | 4-Anilinoquinazolines | nih.gov |

A more advanced diversification strategy involves using the 4-chloro substituent as an anchor point to construct new fused rings onto the quinazoline framework. sioc-journal.cnorganic-chemistry.org This is often achieved by reacting this compound with a reagent that contains two nucleophilic centers.

A classic example is the reaction with hydrazine hydrate. The initial nucleophilic substitution at C4 yields a 4-hydrazinylquinazoline. chem-soc.si This intermediate can then undergo a subsequent intramolecular or intermolecular cyclization reaction. For instance, heating the 4-hydrazinylquinazoline with acetic anhydride (B1165640) leads to the formation of a fused Current time information in Bangalore, IN.sioc-journal.cntriazolo[4,3-c]quinazoline system. ekb.eg This tandem reaction sequence provides a powerful method for building complex, multi-ring heterocyclic structures from a relatively simple starting material. chem-soc.siekb.eg Similarly, other bifunctional reagents can be used to generate different fused systems, such as imidazo[1,2-a]pyrimidines, by employing appropriate cyclization strategies. bham.ac.uk

Scheme 1: General Pathway to Fused Triazoloquinazolines This scheme illustrates a general reaction pathway.

Step 1: Nucleophilic substitution of the chlorine at C4 with hydrazine. Step 2: Cyclization with a suitable reagent (e.g., acetic anhydride) to form the fused triazole ring. ekb.eg

Introduction of Heteroatom Linkers (e.g., Nitrogen, Sulfur)

Regioselective Modifications and Controlled Synthesis

Regioselectivity refers to the control of reaction orientation, ensuring that a modification occurs at a specific position on a molecule when multiple reactive sites are available. ddugu.ac.inmasterorganicchemistry.com In the context of this compound, the primary challenge and opportunity for regioselective synthesis lie in differentiating the reactivity of the C4-chloro group and the C5-amino group.

The chlorine atom at the C4 position is part of aza-vinyl halide system, making it exceptionally labile and highly susceptible to nucleophilic substitution. chim.itrroij.com In contrast, the amino group at C5 is a significantly weaker nucleophile and is attached to a benzene (B151609) ring, making it far less reactive under the conditions typically used for SNAr at C4. This inherent difference in reactivity is the basis for the controlled and regioselective functionalization of the molecule.

Therefore, nucleophilic substitution reactions almost exclusively occur at the C4 position without affecting the C5-amino group. beilstein-journals.orgnih.gov This allows for the precise and predictable introduction of various substituents at the C4 position. Further modifications of the C5-amino group or the aromatic ring would require different reaction types and conditions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, which can be performed after the initial C4 functionalization. This high degree of regioselectivity makes this compound a reliable and controllable building block for complex molecule synthesis.

Computational and Theoretical Investigations of 4 Chloroquinazolin 5 Amine

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of 4-Chloroquinazolin-5-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can optimize the molecular geometry of this compound to find its most stable three-dimensional conformation. By modeling the molecule, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy. nih.govekb.eg

For related quinazoline (B50416) systems, DFT calculations have been successfully employed to correlate theoretical structures with experimental data obtained from techniques like X-ray crystallography. researchgate.net For instance, studies on N-aminoquinazolin-4(3H)-one derivatives have used the B3LYP/6-31G* level of theory to calculate molecular geometries and vibrational frequencies, showing good agreement with experimental values. This same approach can be applied to this compound to elucidate its structural and energetic properties.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ntu.edu.iq A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. ntu.edu.iq For derivatives of the related 1,2,4-triazine, HOMO-LUMO gaps have been calculated to be in the range of 3.2–4.1 eV. bohrium.com Theoretical calculations for this compound would reveal the distribution of these orbitals and the magnitude of the energy gap, providing insight into its electronic behavior and susceptibility to nucleophilic or electrophilic attack. nih.gov

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher energy level suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower energy level suggests a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. |

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. avogadro.cc It is invaluable for predicting how a molecule will interact with other charged species. researchgate.netproteopedia.org In an ESP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netwalisongo.ac.id

For this compound, an ESP map would reveal the electron-rich and electron-poor regions. It is expected that the nitrogen atoms of the quinazoline ring and the amine group would exhibit negative potential, making them potential sites for interaction with electrophiles. The hydrogen atoms and the carbon atom attached to the chlorine (the ipso-carbon) would likely show positive potential, indicating their susceptibility to nucleophilic attack. This analysis helps in understanding the molecule's non-covalent interactions and reactive behavior. walisongo.ac.id

Theoretical Predictions of Reactivity and Reaction Mechanisms

Computational chemistry also allows for the prediction of how this compound will behave in chemical reactions, including the modeling of reaction pathways and the influence of the surrounding environment.

Transition State Analysis and Reaction Pathway Modeling

A common reaction involving 4-chloroquinazolines is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. researchgate.net Theoretical modeling can be used to map out the entire reaction pathway for such a transformation. This involves identifying the structures of reactants, products, any intermediates (like a Meisenheimer complex), and, crucially, the transition state (TS). nih.gov

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and thus the rate of the reaction. wayne.edu For SNAr reactions of related heterocycles, computational studies have investigated whether the mechanism is a stepwise process (with a stable intermediate) or a concerted one (where bond breaking and bond-forming occur simultaneously). nih.gov Analysis of the transition state for the reaction of this compound with a nucleophile would clarify the mechanism, for instance, by showing the partial bonds being formed with the incoming nucleophile and being broken with the chloride leaving group. researchgate.netresearchgate.net

Solvent Effects on Reaction Thermodynamics and Kinetics

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Theoretical models can account for the presence of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). These calculations can predict how a solvent stabilizes or destabilizes the reactants, products, and transition states, thereby altering the thermodynamics and kinetics of the reaction. chemrxiv.orgnsf.gov

Studies on the amination of similar 4-chlorinated heterocycles have shown that polar solvents can significantly affect reaction rates. sci-hub.se For example, in the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, water was found to give a higher reaction rate compared to several alcoholic solvents. This was attributed to the ability of more polar solvents to better stabilize a polar transition state. researchgate.net Similar computational investigations for this compound would help in selecting the optimal solvent to maximize yield and reaction rate, providing a theoretical basis for experimental solvent screening. sci-hub.se

| Solvent | Polarity/Type | Expected Effect on SNAr Reactions | Rationale |

| Water | High Polarity, Protic | Can accelerate reactions by stabilizing polar transition states. researchgate.net | Stabilizes charged intermediates and transition states through hydrogen bonding. |

| Alcohols (e.g., Methanol, Ethanol) | Polar, Protic | Can serve as effective solvents, but may lead to solvolysis side products. researchgate.net | Similar to water, can stabilize polar species, but may also act as competing nucleophiles. |

| DMF (Dimethylformamide) | Polar, Aprotic | Often a good solvent for SNAr reactions. | Its polarity helps to dissolve reactants and stabilize charged transition states without having acidic protons that could interfere. sci-hub.se |

| THF (Tetrahydrofuran) | Low Polarity, Aprotic | May result in slower reaction rates compared to polar solvents. sci-hub.se | Less effective at stabilizing polar transition states, potentially leading to lower yields or longer reaction times. |

Application of Computational Methods in Rational Design of Quinazoline Derivatives

The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. mdpi.com Computational methods have become an indispensable tool in the rational design of novel quinazoline derivatives, enabling the prediction of molecular interactions, optimization of lead compounds, and elucidation of structure-activity relationships (SAR). These in silico techniques accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

A primary application of computational modeling is in structure-based drug design (SBDD), which leverages the three-dimensional structures of biological targets. For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, a known target in cancer therapy, SBDD has been instrumental. acs.org Starting with a quinazoline-based lead compound, computational approaches guided the design of a series of novel 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. acs.org Molecular docking simulations predicted the binding modes of these designed compounds within the ATP-binding pocket of PAK4, allowing researchers to optimize substitutions for enhanced potency and selectivity. acs.org

Molecular docking is also crucial for understanding the binding mechanisms of newly synthesized compounds. In the development of 4-anilinoquinazoline (B1210976) derivatives as potential agents for non-small-cell lung cancer, molecular docking was used to screen designed compounds against the EGFRT790M mutant. bohrium.com This computational screening identified analogs with potentially higher docking scores than the established drug gefitinib, guiding the selection of candidates for synthesis and further biological testing. bohrium.com Similarly, docking studies of novel 4-aminoquinazoline derivatives designed as NF-κB inhibitors helped to visualize the potential binding mechanism with key proteins like p65 and IκBα, providing a molecular basis for their observed anti-proliferative activity. arabjchem.org

Another significant computational technique applied to quinazolines is Density Functional Theory (DFT). DFT calculations have been employed to clarify the structural and electronic factors governing the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazoline (B46505) precursors. mdpi.com These studies provide molecular-level insights into why substitution reactions preferentially occur at the C4 position, which is a common and critical step in the synthesis of many 4-aminoquinazoline derivatives. mdpi.com This theoretical understanding is vital for planning synthetic routes and confirming the structure of the resulting products.

The integration of different computational tools allows for a multi-faceted approach to rational drug design. For example, in the creation of quinazoline-1,2,3-triazole hybrids, molecular docking was used to assess the binding affinity of the designed molecules to the ERK kinase enzyme, while in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were used to evaluate their drug-like properties. nih.gov This combination of predictive modeling helps to build a comprehensive profile of a potential drug candidate before committing to extensive laboratory synthesis and testing.

The table below summarizes findings from a study where 4-amino-piperidine and alcohol analogues of a 6-chloro-4-aminoquinazoline scaffold were computationally and experimentally evaluated as PAK4 inhibitors. This data illustrates how computational predictions correlate with experimental outcomes in the rational design process.

| Compound ID | Tail Group | Predicted Interaction Highlights | Experimental PAK4 Affinity (Ki, µM) |

| 11a | 2,4-diaminoquinazoline analog | Baseline interactions in the ATP-binding pocket | - |

| 12 | 4-amino-piperidine | Potential interaction with Asp458 | 0.354 |

| 13 | Alcohol analogue | Loss of key amino group interaction | >10 |

| 14 | 4-amino-piperidine (alternative linkage) | Potential interaction with Asp458 | 0.674 |

| 15 | Alcohol analogue (alternative linkage) | Loss of key amino group interaction | >10 |

Table adapted from research on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as PAK4 inhibitors. acs.org

These examples underscore the power of computational chemistry in modern drug discovery. By simulating complex molecular interactions and predicting key properties, these methods provide a rational framework for the design and synthesis of novel quinazoline derivatives, including those derived from a this compound core, ultimately saving time and resources in the search for new therapeutic agents.

4 Chloroquinazolin 5 Amine As a Versatile Synthetic Intermediate

Role in the Synthesis of Functionalized Quinazolines

4-Chloroquinazolin-5-amine is a valuable building block for creating more elaborate quinazoline (B50416) molecules. The strategic importance of this intermediate lies in its two reactive centers, which can be addressed either sequentially or, in some cases, concurrently to introduce a variety of functional groups.

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. rroij.com This allows for the straightforward introduction of nitrogen, oxygen, or sulfur-based nucleophiles, effectively replacing the chlorine with new functionalities. The C5-amino group, on the other hand, acts as a nucleophile and can undergo reactions typical of primary aromatic amines, such as acylation, sulfonylation, and diazotization, which can then be used for further transformations. iu.edu

This dual reactivity enables the synthesis of 4,5-disubstituted quinazolines, a class of compounds that is otherwise challenging to prepare. For instance, the C4-chloro position can first react with a nucleophile, and the C5-amino group can subsequently be modified. This stepwise approach provides precise control over the final structure, leading to a wide range of functionalized quinazolines with tailored electronic and steric properties.

Table 1: Potential Functionalization Reactions of this compound

Reactive Site Reaction Type Reagent Class Resulting Functional Group C4-Chloro Nucleophilic Aromatic Substitution (SNAr) Amines (R-NH2) Substituted 4-amino group C4-Chloro Nucleophilic Aromatic Substitution (SNAr) Alcohols/Phenols (R-OH) 4-alkoxy/aryloxy group C4-Chloro Nucleophilic Aromatic Substitution (SNAr) Thiols (R-SH) 4-thioether group C5-Amino Acylation Acyl Halides/Anhydrides Amide group C5-Amino Sulfonylation Sulfonyl Chlorides Sulfonamide group C5-Amino Condensation Aldehydes/Ketones Schiff Base/Imine

Preparation of Quinazolin-4-amines and Related Analogues

One of the most well-documented and synthetically useful transformations involving 4-chloroquinazoline (B184009) analogues is their reaction with amines to form quinazolin-4-amine (B77745) derivatives. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient C4 carbon, leading to the displacement of the chloride ion. rroij.comThis method is highly efficient for creating N-aryl and N-alkyl-4-aminoquinazolines.

While specific studies on this compound are limited, the general reactivity of the 4-chloroquinazoline core is well-established. A variety of primary and secondary amines can be used as nucleophiles. rroij.comscielo.brThe reaction conditions can be tuned based on the nucleophilicity of the amine; electron-rich amines often react under milder conditions, while less reactive, electron-poor amines may require heating or the use of catalysts. rroij.comThe presence of the C5-amino group in the starting material introduces an additional layer of complexity and potential for intramolecular interactions but is expected to follow the same general pathway to yield 4,5-diaminoquinazoline derivatives.

Hydrazine (B178648) hydrate (B1144303) can also be employed as a nucleophile to produce 4-hydrazinoquinazolines. rroij.comThese intermediates are particularly valuable as they can be further reacted with aldehydes or ketones to form Schiff bases or cyclized to generate fused heterocyclic systems like triazolo-quinazolines. rroij.com

Table 2: Representative Synthesis of Quinazolin-4-amine Analogues| Starting Material | Amine Reagent | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Aniline (B41778) Derivatives | N-Aryl-quinazoline-4,5-diamine | Nucleophilic Aromatic Substitution |

| This compound | Aliphatic Amines (e.g., Piperidine) | N-Alkyl-quinazoline-4,5-diamine | Nucleophilic Aromatic Substitution |

| This compound | Ammonium (B1175870) Acetate (B1210297) | Quinazoline-4,5-diamine | Nucleophilic Aromatic Substitution |

| This compound | Hydrazine Hydrate | 4-Hydrazinylquinazolin-5-amine | Nucleophilic Aromatic Substitution |

Contribution to the Structural Diversity of Quinazoline-Based Scaffolds

The bifunctional nature of this compound is a significant contributor to the structural diversification of quinazoline-based chemical libraries. The ability to selectively functionalize two different positions on the quinazoline core opens up pathways to a multitude of molecular architectures.

The SNAr reaction at the C4 position is a gateway to a vast number of derivatives. By varying the amine, alcohol, or thiol nucleophile, chemists can introduce a wide array of substituents, thereby modulating the molecule's properties. This has been a key strategy in the development of bioactive molecules, where the substituent at the 4-position often plays a crucial role in target binding.

scielo.brFurthermore, the C5-amino group serves as a versatile handle for building more complex fused-ring systems. For example, the amino group can be acylated and then cyclized to form additional rings fused to the quinazoline core. Alternatively, the amine can be converted into other functional groups, such as a halide or a triflate, which can then participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of aryl, vinyl, or alkynyl groups at the C5 position, dramatically expanding the structural diversity of the resulting scaffolds. This dual-handle approach allows for the creation of novel, three-dimensional structures based on the privileged quinazoline core.

**Table 3: Pathways to Structural Diversity from this compound**

```html

Position Reaction Type Potential Outcome Scaffold Type C4 Nucleophilic Aromatic Substitution Introduction of diverse N, O, S-linked side chains 4-Substituted Quinazolines C5 (via derivatization) Metal-Catalyzed Cross-Coupling Introduction of C-C bonds (aryl, alkynyl groups) 4,5-Disubstituted Quinazolines C4 and C5 Sequential Substitution & Cyclization Formation of fused polycyclic systems Fused Quinazoline Heterocycles C4 Reaction with Hydrazine Formation of triazolo-quinazolines via condensation Fused Quinazoline Heterocycles

Future Research Directions and Challenges in 4 Chloroquinazolin 5 Amine Chemistry

Exploration of Novel and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. benthamdirect.comnih.gov Traditional methods for quinazoline (B50416) synthesis often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste. nih.gov Future research will undoubtedly focus on the exploration of novel and green synthetic methodologies for the preparation of 4-chloroquinazolin-5-amine and its derivatives.

Key areas of interest include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. tandfonline.comopenmedicinalchemistryjournal.com Its application in the synthesis of quinazoline derivatives has already shown promise and warrants further exploration. researchgate.netnih.gov

Deep Eutectic Solvents (DESs): DESs are a new class of green solvents with unique properties, such as low toxicity, biodegradability, and high thermal stability. tandfonline.com Their use as both solvent and catalyst in the synthesis of quinazolinones has been reported and represents a promising green alternative to conventional organic solvents. tandfonline.comresearchgate.net

Metal-Free Catalysis: The use of transition metals in catalysis, while effective, can lead to product contamination and environmental concerns. Developing metal-free catalytic systems, such as those utilizing organocatalysts like salicylic (B10762653) acid, for the synthesis of quinazolines is a significant step towards greener chemistry. nih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. openmedicinalchemistryjournal.com Designing new MCRs for the synthesis of functionalized quinazolines from simple precursors is a key area for future research. openmedicinalchemistryjournal.com

A comparative look at some green synthesis approaches is provided below:

| Green Method | Key Features | Example Application |

| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields. tandfonline.comopenmedicinalchemistryjournal.com | N-arylation of 4-chloroquinazolines. nih.gov |

| Deep Eutectic Solvents | Biodegradable, low toxicity, can act as both solvent and catalyst. tandfonline.comresearchgate.net | Synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com |

| Metal-Free Catalysis | Avoids heavy metal contamination, environmentally friendly. nih.gov | Salicylic acid-catalyzed oxidative condensation for 2-substituted quinazolines. nih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. openmedicinalchemistryjournal.com | Synthesis of benzimidazo-quinazolinones. openmedicinalchemistryjournal.com |

Development of Highly Regio- and Stereoselective Functionalization Techniques

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. scispace.com Therefore, the development of highly regio- and stereoselective functionalization techniques is crucial for accessing novel and potent compounds.

Challenges and opportunities in this area include:

Regioselective C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for modifying complex molecules. chim.it Developing methods for the regioselective C-H functionalization of the this compound core would provide direct access to a wide range of derivatives that are otherwise difficult to synthesize. chim.it For instance, regioselective substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is a well-established and widely used method. nih.gov

Stereoselective Synthesis: Many biologically active molecules are chiral, and their stereochemistry plays a critical role in their activity. The development of stereoselective methods for the synthesis of quinazoline derivatives, particularly those with chiral centers at positions 2 and 3, is an ongoing challenge. acs.orgnih.gov Techniques involving chiral auxiliaries, catalysts, and stereoselective cyclization reactions are being explored to achieve high enantiomeric purity. acs.orgnih.govacs.org

Recent advances in stereoselective synthesis include the use of ionic liquids to control the formation of single E-isomers in the synthesis of alanine-linked hybrid quinazoline-4(3H)-ones. nih.gov Another novel approach involves a sequential Ugi-azide/Staudinger/aza-Wittig/addition/Ag(I)-catalyzed cyclization to produce 12-tetrazolyl substituted (E)-5H-quinazolino[3,2-a]quinazolines with high stereoselectivity. acs.org

Integration of Flow Chemistry and Electrochemical Methods for Scalability

For the industrial production of pharmaceuticals and other fine chemicals, scalability is a critical factor. acs.org Flow chemistry and electrochemical methods offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. acs.orgunipd.it

Flow Chemistry: Performing reactions in a continuous flow system allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.orgunipd.it The application of flow chemistry to the synthesis of 4-anilinoquinazoline (B1210976) structures has been demonstrated and holds great promise for the large-scale production of this compound derivatives. chim.itunipd.it

Electrochemical Synthesis: Electrochemistry offers a green and sustainable alternative to traditional chemical oxidants and reductants, as it uses electrons as "reagents". acs.orgnih.gov The electrochemical synthesis of quinazolines and quinazolinones has been developed, featuring mild reaction conditions, broad substrate scope, and water tolerance. acs.orgnih.gov These methods are often metal-free and can be readily scaled up. acs.orgarkat-usa.org

The table below summarizes the advantages of these modern synthetic techniques:

| Technique | Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise process control, improved reproducibility, ease of automation. acs.orgunipd.it | Scalable synthesis of 4-anilinoquinazoline derivatives. unipd.it |

| Electrosynthesis | Environmentally benign, avoids chemical oxidants, mild conditions, potential for scalability. acs.orgnih.gov | Green and efficient synthesis of the quinazoline core. acs.org |

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and development. researchgate.net Advanced computational studies can provide valuable insights into the reactivity of this compound and guide the design of new synthetic routes and novel derivatives with desired properties.

Future research in this area will likely focus on:

Predicting Reaction Outcomes: Using quantum mechanics calculations and other computational methods to predict the regioselectivity and stereoselectivity of reactions involving the this compound scaffold. sapub.org This can help to prioritize synthetic targets and reduce the number of failed experiments.

Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of complex reactions, providing a deeper understanding of the factors that control reactivity. sapub.org For example, theoretical studies have provided insights into the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline. nih.gov

Virtual Screening and Drug Design: Computational methods such as molecular docking and 3D-QSAR can be used to screen virtual libraries of quinazoline derivatives and identify potential drug candidates with high binding affinity for specific biological targets. nih.govfrontiersin.org This approach can significantly accelerate the drug discovery process. researchgate.net

pKa Prediction: The ionization constant (pKa) is a critical parameter for drug development. bogazici.edu.tr Computational methods are being developed to accurately predict the pKa values of quinazoline derivatives, which is considerably less expensive than experimental determination. bogazici.edu.tr

Q & A

Q. What are the common synthetic routes for 4-Chloroquinazolin-5-amine?

-

Methodological Answer : The synthesis typically involves multi-step reactions starting from aromatic amines or halogenated precursors. For example, a derivative of 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine was synthesized via an 8-step process starting from 4-chloro-o-phenylenediamine (Figure 5 in ). Key steps include cyclization using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form heterocyclic cores ( ). Halogenation is often achieved via electrophilic substitution, with chloro groups introduced using chlorinating agents like SOCl₂ or Cl₂ gas.

-

Key Data :

| Starting Material | Key Reagents/Conditions | Target Intermediate | Yield* |

|---|---|---|---|

| 4-Chloro-o-phenylenediamine | POCl₃, 120°C | Quinazoline core | Not reported |

| Thiourea analogues | Halogenation (Cl₂) | Halogenated derivatives | Varies |

| *Yields are often omitted in academic reports; optimization is required. |

Q. Which spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming proton environments and carbon frameworks. For example, in pyrazole derivatives, methyl and methoxy groups show distinct peaks at δ 2.1–3.5 ppm (¹H) and δ 40–60 ppm (¹³C) ().

- X-ray Crystallography : Provides definitive proof of molecular geometry. Halogenated derivatives (e.g., 1a, 1b in ) were structurally validated using single-crystal X-ray diffraction ().

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns ().

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of quinazoline derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

-

Directing Groups : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions ().

-

Catalytic Systems : Use of Lewis acids (e.g., FeCl₃) to stabilize transition states ().

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at electron-deficient sites ().

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

- Methodological Answer :

-

Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., derivatives in showed activity at µg/mL levels).

-

Receptor Binding Assays : Radioligand displacement (e.g., CRF₁ receptor antagonism in used [¹²⁵I]-Tyr⁰-ovine CRF).

-

Enzyme Inhibition : Carbonic anhydrase inhibition (hCA I/II) measured via stopped-flow CO₂ hydration ().

- Data Table :

| Derivative | Assay Type | Target | IC₅₀/EC₅₀ |

|---|---|---|---|

| CRF₁ antagonist () | cAMP inhibition | CRF₁ receptor | 3.0 nM |

| Pyrazole-thiazole hybrids () | Antitubercular | M. tuberculosis | 2–8 µg/mL |

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of analogs?

- Methodological Answer :

- Standardized Assays : Ensure consistent protocols (e.g., cell lines, incubation times). For example, antitubercular activity in used H37Rv strains, while other studies may vary.

- Structural Validation : Confirm purity and stereochemistry via HPLC and X-ray ().

- Meta-Analysis : Compare data across studies (e.g., vs. 10) to identify confounding factors like solvent choice (DMSO vs. saline).

Advanced Methodological Challenges

Q. What strategies enhance solubility of this compound without compromising activity?

- Methodological Answer :

-

Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) that release the active compound in vivo ().

-

PEGylation : Attach polyethylene glycol chains to improve hydrophilicity ().

-

Co-crystallization : Use co-solvents or co-formers (e.g., cyclodextrins) to enhance aqueous stability ().

- Case Study :

In , substitution with fluorobenzyl groups improved lipophilicity for membrane penetration, while methoxy groups balanced solubility (logP optimization).

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.